molecular formula C14H16O B15313515 1-(1-Phenylcyclopentyl)prop-2-en-1-one

1-(1-Phenylcyclopentyl)prop-2-en-1-one

Katalognummer: B15313515
Molekulargewicht: 200.28 g/mol
InChI-Schlüssel: ORCHDLIAGQBSAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Phenylcyclopentyl)prop-2-en-1-one is an organic compound characterized by a phenyl group attached to a cyclopentyl ring, which is further connected to a prop-2-en-1-one moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Phenylcyclopentyl)prop-2-en-1-one typically involves the reaction of cyclopentanone with benzaldehyde in the presence of a base, such as sodium hydroxide, to form the intermediate 1-phenylcyclopentanol. This intermediate is then subjected to dehydration to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced separation techniques, such as distillation and crystallization, may also be employed to enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1-Phenylcyclopentyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(1-Phenylcyclopentyl)prop-2-en-1-one has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(1-Phenylcyclopentyl)prop-2-en-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

  • 1-(4-Fluorophenyl)prop-2-en-1-one
  • 1-(3-Bromophenyl)prop-2-en-1-one
  • 1-(3-Fluorophenyl)prop-2-en-1-one

Comparison: 1-(1-Phenylcyclopentyl)prop-2-en-1-one is unique due to the presence of the cyclopentyl ring, which imparts distinct steric and electronic properties compared to its analogs

Eigenschaften

Molekularformel

C14H16O

Molekulargewicht

200.28 g/mol

IUPAC-Name

1-(1-phenylcyclopentyl)prop-2-en-1-one

InChI

InChI=1S/C14H16O/c1-2-13(15)14(10-6-7-11-14)12-8-4-3-5-9-12/h2-5,8-9H,1,6-7,10-11H2

InChI-Schlüssel

ORCHDLIAGQBSAB-UHFFFAOYSA-N

Kanonische SMILES

C=CC(=O)C1(CCCC1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.